N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
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Overview
Description
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with phenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the desired triazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Mechanism of Action
The mechanism of action of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine-3-carboxamide moiety and have comparable chemical properties.
Uniqueness
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is unique due to its combined triazole and pyridine-3-carboxamide structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C14H11N5O |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-phenyl-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-2-1-3-5-12)11-6-7-13(15-8-11)19-9-16-17-10-19/h1-10H,(H,18,20) |
InChI Key |
CYWGMBINXFNNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
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